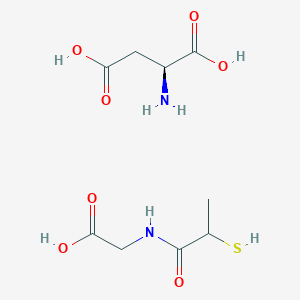
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures. The first part, (2S)-2-aminobutanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, is a sulfhydryl acylated derivative of glycine
Méthodes De Préparation
The synthesis of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The synthetic routes typically include the acylation of glycine with a sulfanylpropanoyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and yield of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfanyl and amino groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying amino acid derivatives and their interactions with enzymes and other biomolecules. In industry, it is used in the formulation of pharmaceutical excipients to improve drug solubility, bioavailability, and stability .
Mécanisme D'action
The mechanism of action of (2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The amino acid derivative part of the compound can interact with enzymes and receptors, influencing various biochemical pathways . These interactions contribute to the compound’s effects in biological systems.
Comparaison Avec Des Composés Similaires
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can be compared with other similar compounds, such as other amino acid derivatives and sulfhydryl-containing molecules. Similar compounds include cysteine, homocysteine, and glutathione, which also contain sulfhydryl groups and play important roles in biological systems . The uniqueness of this compound lies in its combined structure, which allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Propriétés
Numéro CAS |
921199-94-2 |
|---|---|
Formule moléculaire |
C9H16N2O7S |
Poids moléculaire |
296.30 g/mol |
Nom IUPAC |
(2S)-2-aminobutanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3S.C4H7NO4/c1-3(10)5(9)6-2-4(7)8;5-2(4(8)9)1-3(6)7/h3,10H,2H2,1H3,(H,6,9)(H,7,8);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
Clé InChI |
PIHOEQPUVCYWJZ-WNQIDUERSA-N |
SMILES isomérique |
CC(C(=O)NCC(=O)O)S.C([C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
CC(C(=O)NCC(=O)O)S.C(C(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



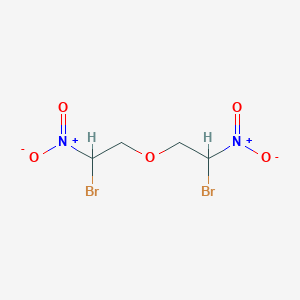
![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
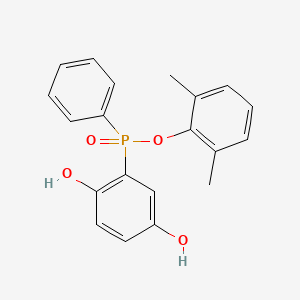
![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)
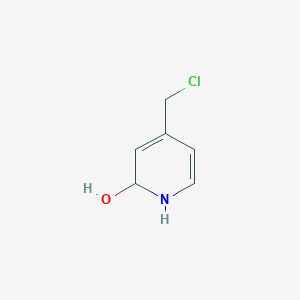

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
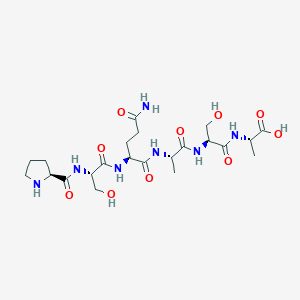
![4,5-Bis[2-(4-nitrophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B14182793.png)

